Home > Products > Screening Compounds P47240 > Vildagliptin Impurity E
Vildagliptin Impurity E - 1789703-37-2

Vildagliptin Impurity E

Catalog Number: EVT-1749252
CAS Number: 1789703-37-2
Molecular Formula: C17H25N3O2
Molecular Weight: 303.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vildagliptin Impurity E, chemically known as (2S)-1-[(3-hydroxyadamantan-1-yl)amino]acetyl-N-[(2S)-2-cyanopyrrolidin-1-yl]-pyrrolidine-2-carboxamide, is a specified impurity of Vildagliptin. [] It is a significant impurity that can arise during the manufacturing process of Vildagliptin and needs to be controlled to ensure drug quality. [] While the parent drug, Vildagliptin, is used to treat type II diabetes, this analysis will focus solely on the chemical aspects of Impurity E and not its pharmacological effects.

Vildagliptin

Compound Description: Vildagliptin is an orally available and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes. [, , , , , , , , , , ] It works by inhibiting the degradation of incretin hormones, thereby increasing their levels and improving glycemic control. []

Relevance: Vildagliptin Impurity E is a degradation product of Vildagliptin. [] This means that Vildagliptin Impurity E is formed from the breakdown of Vildagliptin, often during storage or manufacturing processes. The presence of this impurity can impact the quality and safety of Vildagliptin-containing pharmaceuticals.

Metformin

Compound Description: Metformin is another oral antidiabetic drug, often used in combination with Vildagliptin for the management of type II diabetes. [, , , ] It works primarily by reducing hepatic glucose production. []

Relevance: While not structurally related to Vildagliptin Impurity E, Metformin is frequently mentioned in studies investigating Vildagliptin and its impurities. This is due to their common use as co-administered drugs for type II diabetes. Several studies have developed analytical methods for the simultaneous determination of Vildagliptin, Metformin, and Vildagliptin impurities in pharmaceutical formulations and biological samples. [, , , ] These methods are important for quality control purposes, ensuring the safety and efficacy of the combined medication.

Melamine

Compound Description: Melamine is an organic compound with a high nitrogen content. [] It is not intended for human consumption and can be toxic, particularly affecting the kidneys. []

Relevance: Although not structurally related to Vildagliptin Impurity E, Melamine is relevant to the study of Vildagliptin due to its potential presence as a contaminant. One study investigated a thin-layer chromatography-densitometric method to determine the presence of Melamine as a toxic impurity in Vildagliptin and Metformin mixtures. [] This highlights the importance of analytical techniques in identifying and quantifying potentially harmful contaminants in pharmaceutical products.

3-Amino-1-adamantanol

Compound Description: 3-Amino-1-adamantanol is a synthetic intermediate used in the production of Vildagliptin. []

Relevance: 3-Amino-1-adamantanol shares a structural similarity with Vildagliptin Impurity E, as both molecules contain the adamantane ring system. [, ] This suggests a potential route for the formation of Vildagliptin Impurity E through the incomplete reaction or degradation of 3-Amino-1-adamantanol during Vildagliptin synthesis. Monitoring and controlling the levels of 3-Amino-1-adamantanol during the manufacturing process can help to minimize the formation of Vildagliptin Impurity E.

[(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid

Compound Description: [(3-hydroxytricyclo-[3.3.1.13,7]decan-1-yl)amino]acetic acid is a degradation product identified during the forced degradation study of Vildagliptin. []

Relevance: This compound is formed under both acidic and basic conditions and shares the core adamantane structure with Vildagliptin Impurity E. [] Its formation suggests a potential degradation pathway involving hydrolysis of the amide bond in Vildagliptin.

1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid

Compound Description: 1-{[(3-hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl}-pyrrolidine-2-carboxylic acid, and its O-methyl ester, are degradation products identified during the forced degradation study of Vildagliptin. []

Relevance: Similar to the previous compound, this degradation product also forms under acidic and basic conditions and retains the adamantane core structure found in Vildagliptin Impurity E. [] This further highlights the susceptibility of Vildagliptin to hydrolysis under various stress conditions.

1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide

Compound Description: 1-{[(3-hydroxytricyclo[3.3.1.13,7]-decan-1-yl)amino]acetyl}pyrrolidine-2-carboxamide is a degradation product of Vildagliptin observed under acidic, basic, and oxidative conditions. []

Relevance: This compound represents a further degradation product of Vildagliptin, sharing the adamantane core structure with Vildagliptin Impurity E. [] Its formation under diverse stress conditions emphasizes the importance of understanding Vildagliptin's degradation pathways for developing robust formulations and ensuring its stability.

Pyridine, 4-Dimethylaminopyridine, and N,N-Dimethylaniline

Compound Description: Pyridine, 4-Dimethylaminopyridine, and N,N-Dimethylaniline are reactive bases that are potentially used in the synthesis of Vildagliptin. [] They are categorized as potentially genotoxic impurities due to their electrophilic functional groups. []

Relevance: While not directly structurally related to Vildagliptin Impurity E, these compounds are important to consider due to their potential presence as genotoxic impurities in Vildagliptin drug material. [] Their presence needs to be monitored and controlled at safe levels according to regulatory guidelines.

(E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide

Compound Description: (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide is an impurity identified in the istradefylline intermediate A1 (6-amino-1,3-diethyl-2,4-(1H,3H)-pyrimidinedione). [] Istradefylline is a selective adenosine antagonist for the A2a receptor used to treat Parkinson's disease. []

Relevance: While not directly related to Vildagliptin Impurity E, the identification and characterization of (E)-N-ethyl-2-cyano-3-ethylamino-2-butenamide highlight the importance of impurity profiling and control during the synthesis of active pharmaceutical ingredients (APIs) like Vildagliptin. [] Understanding the potential sources and structures of impurities is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.

Vildagliptin acid amides

Compound Description: Vildagliptin acid amides are a class of compounds formed during the degradation of Vildagliptin under alkaline conditions. []

Relevance: Vildagliptin acid amides represent a broader category of degradation products, with Vildagliptin Impurity E potentially belonging to this group. [, ] Understanding the formation and characteristics of these amides is crucial for developing strategies to minimize Vildagliptin degradation and maintain its quality during storage and handling.

2-(3-hydroxyadamantan-1-yl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Compound Description: 2-(3-hydroxyadamantan-1-yl)-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a degradation product of Vildagliptin prepared by high-temperature degradation and isolated by column chromatography. []

Relevance: This compound shares the core adamantane and pyrrolo[1,2-a]pyrazine structures with Vildagliptin Impurity E, highlighting a possible degradation pathway involving the opening of the piperazine ring in Vildagliptin. [, ] Its successful isolation and characterization can aid in developing analytical methods for identifying and quantifying this specific degradation product in Vildagliptin samples.

Overview

Vildagliptin Impurity E is a notable impurity associated with the synthesis of vildagliptin, an oral antihyperglycemic agent used in the management of type 2 diabetes mellitus. The presence of impurities in pharmaceutical compounds is critical, as they can affect the efficacy, safety, and regulatory compliance of the drug. Vildagliptin Impurity E has been identified as a product of degradation and reaction pathways during the synthesis of vildagliptin, particularly under oxidative conditions.

Source

Vildagliptin Impurity E arises from the synthesis processes involving various chemical precursors and reaction conditions. Its formation is often linked to aerobic oxidation during the production of vildagliptin, where specific raw materials and solvents lead to the generation of this impurity . The compound is monitored closely during manufacturing to ensure that its levels remain within acceptable limits as defined by regulatory standards.

Classification

Vildagliptin Impurity E can be classified as a chemical impurity resulting from the degradation of vildagliptin. It falls under the category of pharmaceutical impurities, which are unwanted substances that can arise from manufacturing processes or storage conditions. Its identification and quantification are essential for quality control in pharmaceutical formulations.

Synthesis Analysis

Methods

The synthesis of Vildagliptin Impurity E typically involves several steps that include the use of specific raw materials such as (S)-N-chloroacetyl-2-cyanopyrrolidine and 3-amino-1-adamantanol. The process generally follows these stages:

  1. Dissolution: The raw materials are dissolved in an appropriate solvent.
  2. Reaction: The mixture is subjected to alkaline conditions, catalyzed by potassium iodide, leading to the formation of an intermediate product.
  3. Formation of Impurity: This intermediate undergoes further reactions under Lewis acid catalysis, resulting in Vildagliptin Impurity E .

Technical Details

The reaction conditions are crucial for the formation of this impurity. Typically, reactions are conducted at temperatures ranging from 30°C to 100°C, with a preference for around 70°C to 75°C for optimal yields . The purification steps often involve column chromatography using solvents like methylene dichloride mixed with methanol.

Molecular Structure Analysis

Structure

The molecular structure of Vildagliptin Impurity E has been characterized using various spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry. The molecular weight is typically around 303 g/mol, and its structure exhibits functional groups that are susceptible to further chemical transformations under certain conditions .

Data

  • Molecular Formula: C15H20N2O2
  • Molecular Weight: Approximately 303 g/mol
  • Spectroscopic Data: Characteristic peaks in nuclear magnetic resonance spectra indicate the presence of specific functional groups associated with vildagliptin derivatives.
Chemical Reactions Analysis

Reactions

Vildagliptin Impurity E can participate in various chemical reactions typical for its functional groups. Notably:

  • Hydrolysis: The nitrile group within its structure can hydrolyze to form amides and subsequently carboxylic acids under acidic or basic conditions.
  • Oxidative Degradation: Under oxidative stress, this impurity may convert to other degradation products, including diketopiperazine derivatives .

Technical Details

The stability of Vildagliptin Impurity E is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents. Studies have shown that it decomposes into multiple products when exposed to alkaline conditions or hydrogen peroxide .

Mechanism of Action

Process

Data

Research indicates that impurities like Vildagliptin Impurity E could potentially engage with similar biological targets as vildagliptin, which primarily acts as a dipeptidyl peptidase-4 inhibitor, thereby modulating insulin secretion and glucose metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and chloroform but less soluble in water.

Chemical Properties

  • Stability: Sensitive to oxidation; stability decreases under alkaline conditions.
  • Reactivity: Can undergo hydrolysis and oxidation reactions leading to various degradation products .
Applications

Scientific Uses

Vildagliptin Impurity E serves primarily as a subject of study within pharmaceutical chemistry focused on drug purity and stability. Its analysis helps in understanding degradation pathways and improving synthetic methods for vildagliptin production. Additionally, it plays a role in quality control processes within pharmaceutical manufacturing to ensure compliance with safety standards.

Properties

CAS Number

1789703-37-2

Product Name

Vildagliptin Impurity E

IUPAC Name

2-(3-hydroxy-1-adamantyl)-1-imino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C17H25N3O2/c18-15-13-2-1-3-19(13)14(21)9-20(15)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,18,22H,1-10H2

InChI Key

ZZYCWDSBZNHPIN-UHFFFAOYSA-N

SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Canonical SMILES

C1CC2C(=N)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.